molecular formula C16H13NO3S B1580714 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde CAS No. 50562-79-3

1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde

Cat. No. B1580714
CAS RN: 50562-79-3
M. Wt: 299.3 g/mol
InChI Key: OIPHRFQIBIQGJF-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C16H13NO3S and a molecular weight of 299.35 . It is also known by its CAS Number: 146384-54-5 .


Molecular Structure Analysis

The linear formula of 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde is C16H13NO3S . The structure includes an indole ring, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.


Physical And Chemical Properties Analysis

This compound has a melting point of 136-137°C or 138°C . It has a density of 1.28 and a flash point of 267°C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Efficient Synthesis of Heterocycles

The compound 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde serves as a precursor in the synthesis of heterocyclic compounds. Gribble et al. (2002) demonstrated the use of indole-3-carbaldehyde for preparing fused heterocycles like 4-(phenylsulfonyl)-4H-furo[3,4-b]indole, highlighting its utility in constructing complex molecular frameworks through lithiation and cyclization reactions [Gribble, Jiang, & Liu, 2002]. Similarly, Bourlot et al. (1994) explored its application in the Baeyer-Villiger oxidation to synthesize 1,2-dihydro-3H-indol-3-ones, further underscoring its versatility in organic synthesis [Bourlot, Desarbre, & Mérour, 1994].

Catalysis and Green Chemistry

The compound has also been employed in green and sustainable chemistry applications. For instance, Madan (2020) reported its use in the synthesis of knoevenagel condensed products via a nanocatalyzed route, emphasizing the environmental benefits of such methodologies [Madan, 2020]. Banari et al. (2017) demonstrated its role in the electrophilic substitution of indole derivatives, further expanding its application in the synthesis of biologically relevant compounds under eco-friendly conditions [Banari, Kiyani, & Pourali, 2017].

Molecular Rearrangements and Synthesis of Arylsulfones

L'abbé et al. (1990) investigated its utility in molecular rearrangements leading to the synthesis of 1-aryl-1,2,3-triazole-4-carbaldehydes, showcasing its potential in creating diverse molecular architectures [L'abbé, Bruynseels, Delbeke, & Toppet, 1990]. Silvestri et al. (2003) highlighted its importance in the synthesis of novel indolyl aryl sulfones with significant anti-HIV-1 activity, demonstrating its relevance in medicinal chemistry [Silvestri, De Martino, La Regina, Artico, Massa, Vargiu, Mura, Loi, Marceddu, & la Colla, 2003].

Safety And Hazards

The compound is labeled as an irritant . Safety precautions include avoiding contact with skin and eyes, and if contact occurs, rinsing thoroughly with water .

properties

IUPAC Name

1-(4-methylphenyl)sulfonylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c1-12-6-8-14(9-7-12)21(19,20)17-10-13(11-18)15-4-2-3-5-16(15)17/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPHRFQIBIQGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352842
Record name 1-(4-Methylbenzene-1-sulfonyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661738
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde

CAS RN

50562-79-3
Record name 1-(4-Methylbenzene-1-sulfonyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of indole-3-carbaldehyde (4.0 g, 27.586 mmol) in 1,2-dimethoxyethane (40 mL) KOH (4.63 g, 82.758 mmol) was added at rt and stirred for 10 min. p-toluene sulfonyl chloride (5.785 g, 30.345 mmol) was added to the solution at rt and stirred for 18 h.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5.785 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 25 mL round bottom flask containing a solution of crude indole-3-carboxaldehyde (4.5 mmol) in 10 mL of triethylamine was added 1.3 g (6.7 mmol) of tosyl chloride. The reaction mixture was heated to 95° C. for 4 h. The reaction mixture was quenched by pouring into 10 mL of ice water and filtered. The solid was washed with water (3×10 mL), triterated with ether (25 mL), and dried in vacuo to give N-tosyl-indole-3-carboxaldehyde (85-90% yield).
Quantity
4.5 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 1H-indole-3-carboxaldehyde (7.26 g, 50.0 mmol) in methylene chloride (100 mL) was added with tosyl chloride (11.4 g, 60.0 mmol) and diisopropylethylamine (7.75 g, 60.0 mmol), and the mixture was stirred overnight at room temperature. The reaction mixture was added with saturated aqueous sodium hydrogencarbonate to terminate the reaction, and then extracted three times with methylene chloride, and the organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated, and the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain 1-tosyl-1H-indole-3-carboxaldehyde (11.8 g, 78%).
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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